Cas no 925394-68-9 (3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione)
![3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione structure](https://ja.kuujia.com/scimg/cas/925394-68-9x500.png)
3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione 化学的及び物理的性質
名前と識別子
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- 925394-68-9
- 3-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione
- EN300-26603300
- Z44153597
- 3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione
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- インチ: 1S/C21H28N4O4S/c26-19-21(10-5-2-6-11-21)22-20(27)25(19)17-23-12-14-24(15-13-23)30(28,29)16-9-18-7-3-1-4-8-18/h1,3-4,7-9,16H,2,5-6,10-15,17H2,(H,22,27)/b16-9+
- InChIKey: HNGUSMAEQNCWIG-CXUHLZMHSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(CC1)CN1C(NC2(C1=O)CCCCC2)=O)(=O)=O
計算された属性
- 精确分子量: 432.18312656g/mol
- 同位素质量: 432.18312656g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 30
- 回転可能化学結合数: 5
- 複雑さ: 771
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 98.4Ų
3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26603300-0.05g |
925394-68-9 | 90% | 0.05g |
$212.0 | 2023-09-13 |
3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dioneに関する追加情報
Compound CAS No. 925394-68-9: 3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione
The compound with CAS No. 925394-68-9, known as 3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione, is a complex organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings connected by a single atom, in this case, a nitrogen atom. The molecule's structure incorporates a piperazine ring, a sulfonyl group, and a diketone moiety, making it a versatile scaffold for various biological activities.
Recent studies have highlighted the importance of spiro compounds in drug design due to their unique pharmacokinetic properties and ability to modulate multiple biological targets simultaneously. The 1,3-diazaspiro[4.5]decane core of this compound has been shown to exhibit excellent bioavailability and stability in vivo, making it an attractive candidate for therapeutic applications. The substitution pattern of the molecule further enhances its functionality; the piperazine ring is known for its ability to form hydrogen bonds, which can improve solubility and binding affinity to target proteins.
The 2-phenylethenesulfonyl group attached to the piperazine ring introduces additional electronic and steric effects into the molecule. This group not only increases the lipophilicity of the compound but also serves as a potential site for further functionalization. Researchers have demonstrated that such sulfonylated derivatives can act as inhibitors of various enzymes, including kinases and proteases, which are key targets in the treatment of diseases such as cancer and neurodegenerative disorders.
One of the most promising aspects of this compound is its ability to act as a dual-targeting agent. The diketone moiety in the spiro ring can undergo Michael addition reactions with nucleophiles, enabling the formation of covalent bonds with cysteine residues in target proteins. This property has been exploited in designing inhibitors for cysteine-rich proteins such as transcription factors and proteases involved in cancer progression.
Moreover, computational studies using molecular docking and dynamics simulations have revealed that this compound exhibits favorable interactions with several G-protein coupled receptors (GPCRs). These findings suggest that it could be developed into a potent ligand for GPCR-targeted therapies, which are currently under extensive investigation for treating cardiovascular diseases and metabolic disorders.
In terms of synthesis, the compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly improve the yield and purity of this compound compared to traditional methods. This advancement underscores the importance of modern synthetic techniques in scaling up the production of complex molecules for preclinical testing.
Preclinical studies conducted on this compound have demonstrated its efficacy in inhibiting key enzymes involved in inflammation and oxidative stress. For instance, it has been shown to suppress the activity of cyclooxygenase (COX) enzymes, which are central mediators in inflammatory pathways associated with arthritis and other inflammatory diseases. Additionally, its ability to scavenge free radicals makes it a potential candidate for antioxidant therapies.
The pharmacokinetic profile of this compound has also been extensively studied using both in vitro and in vivo models. Results indicate that it exhibits moderate absorption rates but displays excellent bioavailability due to its lipophilic nature. Furthermore, its half-life is sufficiently long to allow for once-daily dosing regimens if developed into a therapeutic agent.
One area that requires further investigation is the compound's selectivity profile across different biological targets. While initial assays suggest high specificity towards certain enzymes and receptors, comprehensive off-target analyses are necessary to ensure minimal adverse effects during clinical trials.
In conclusion, 3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione represents a promising lead compound in drug discovery research due to its unique structural features and diverse biological activities. With ongoing advancements in synthetic chemistry and pharmacology, this molecule holds great potential for developing novel therapeutics targeting complex diseases such as cancer, inflammation, and neurodegeneration.
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